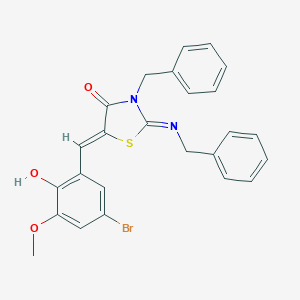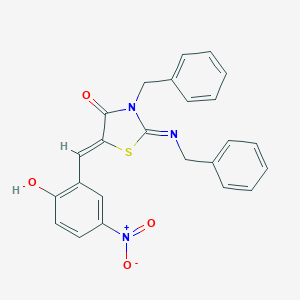![molecular formula C30H25ClN2O4S B302506 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302506.png)
7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, with promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against multiple targets involved in cancer growth and inflammation, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Another direction is to study its potential as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of 7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the reaction of 2,4,5-trimethoxybenzaldehyde, 2-chlorobenzoic acid, and 2-aminobenzothiazole in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain the final compound.
properties
Product Name |
7-(2-chlorophenyl)-10-(2,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
|---|---|
Molecular Formula |
C30H25ClN2O4S |
Molecular Weight |
545 g/mol |
IUPAC Name |
(14Z)-11-(2-chlorophenyl)-14-[(2,4,5-trimethoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C30H25ClN2O4S/c1-35-23-16-25(37-3)24(36-2)14-18(23)15-26-29(34)33-28(20-10-6-7-11-22(20)31)21-13-12-17-8-4-5-9-19(17)27(21)32-30(33)38-26/h4-11,14-16,28H,12-13H2,1-3H3/b26-15- |
InChI Key |
PNMAIHWIPMRDFL-YSMPRRRNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)OC)OC |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)
![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)


![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![N-[3-[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide](/img/structure/B302434.png)
![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B302436.png)
![N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302437.png)
![N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302444.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302445.png)
![2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302447.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B302448.png)
![N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302449.png)
![N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B302450.png)